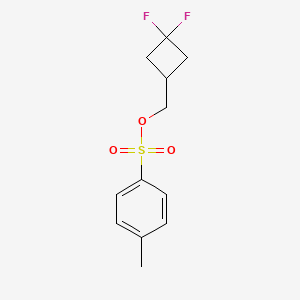

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKQZBURCGQHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful tool for modulating physicochemical and pharmacological properties.[1][2] Among these, the gem-difluorocyclobutane motif has garnered significant attention.[3][4] Its rigid, puckered structure can impart favorable conformational constraints, enhance metabolic stability, and serve as a lipophilic bioisostere for other functional groups.[1][3][5] The compound this compound is a key intermediate, enabling the introduction of this valuable difluorocyclobutane moiety into a wide array of target molecules through nucleophilic substitution.[6][7] The tosylate group serves as an excellent leaving group, facilitating reactions with a diverse range of nucleophiles.[8][9]

This guide provides a comprehensive overview of the , detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.

Synthetic Strategy: The Tosylation of (3,3-Difluorocyclobutyl)methanol

The synthesis of the target compound is achieved through the tosylation of the corresponding primary alcohol, (3,3-difluorocyclobutyl)methanol.[10][11] This reaction involves the conversion of the alcohol's hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[8][9] The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[12][13][14]

Reaction Mechanism

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[15] The base plays a dual role: it neutralizes the hydrochloric acid byproduct formed during the reaction and can also act as a nucleophilic catalyst.[15] The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond is not broken during the reaction.[8][14]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. | CAS No. |

| (3,3-Difluorocyclobutyl)methanol | C₅H₈F₂O | 122.11 | 681128-39-2 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.64 | 98-59-9 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 110-86-1 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,3-difluorocyclobutyl)methanol (1.0 eq.).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.5-2.0 eq.).

-

TsCl Addition: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[12][13]

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of deionized water.[12]

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate.[12][13]

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by silica gel column chromatography.[12] A gradient of ethyl acetate in hexanes is typically used as the eluent. It is crucial to remove any unreacted p-toluenesulfonyl chloride, as it can interfere with subsequent reactions.[12] One method to remove excess TsCl is to react it with a cellulosic material like filter paper, followed by filtration.[6]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the tosylate ester.[12]

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group (S=O) stretching frequencies.[12]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[12]

Diagrams

Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism Diagram

Sources

- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bbzblog.wordpress.com [bbzblog.wordpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemimpex.com [chemimpex.com]

- 11. (3,3-Difluorocyclobutyl)methanol AldrichCPR 681128-39-2 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. groups.chem.ubc.ca [groups.chem.ubc.ca]

characterization of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Introduction: A Key Building Block for Modern Drug Discovery

This compound is a specialized organic reagent that has garnered significant interest within the pharmaceutical and agrochemical industries. Its structure is a deliberate combination of two key functional moieties: a gem-difluorinated cyclobutyl ring and a p-toluenesulfonate (tosylate) ester. This design makes it a highly valuable building block for introducing the 3,3-difluorocyclobutane motif into target molecules.

The inclusion of gem-difluoro groups is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity, and alter conformational preferences and electronic properties, often leading to improved binding affinity and pharmacokinetic profiles.[1] The tosylate group, conversely, is one of the most effective leaving groups in nucleophilic substitution reactions, enabling the facile covalent attachment of the fluorinated scaffold to a wide array of molecular frameworks.[2][3]

This guide provides a comprehensive technical overview of the synthesis, characterization, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Synthesis and Mechanistic Considerations

The preparation of the title compound is logically approached as a two-stage process: first, the synthesis of the precursor alcohol, (3,3-difluorocyclobutyl)methanol, followed by its conversion to the corresponding tosylate.

Stage 1: Synthesis of (3,3-Difluorocyclobutyl)methanol

While several proprietary routes exist, a common and scalable approach involves the reduction of a suitable carboxylic acid or ester derivative, such as 3,3-difluorocyclobutanecarboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically employed for this transformation.

The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the relatively unreactive carboxylate group to a primary alcohol. The process must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Stage 2: Tosylation of (3,3-Difluorocyclobutyl)methanol

The conversion of the primary alcohol to the target tosylate is a critical step that transforms the poor leaving group (hydroxide, HO⁻) into an excellent, resonance-stabilized leaving group (tosylate, TsO⁻).[3] The standard protocol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Mechanism of Tosylation: The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. The base (e.g., pyridine, triethylamine) serves a dual purpose: it acts as a catalyst and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Expert Insight: It is crucial to recognize that the reaction of alcohols with tosyl chloride does not invariably lead to tosylates. In certain cases, particularly with alcohols that can form stabilized carbocations (like benzylic alcohols), the intermediate tosylate can be converted in situ to the corresponding chloride.[4] For a primary alcohol like (3,3-difluorocyclobutyl)methanol, this side reaction is less probable, but maintaining moderate reaction temperatures (e.g., 0 °C to room temperature) is a prudent measure to ensure the isolation of the desired tosylate.

Detailed Experimental Protocol: Tosylation

The following protocol is a validated, general procedure that can be adapted for the synthesis of the title compound.

-

Preparation: A clean, dry, round-bottomed flask equipped with a magnetic stir bar is charged with (3,3-difluorocyclobutyl)methanol (1.0 eq.).

-

Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the alcohol completely. The flask is then placed in an ice bath and cooled to 0 °C.

-

Reagent Addition: A base, such as triethylamine (1.5 eq.) or pyridine, is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Using a slight excess of TsCl ensures full conversion of the starting alcohol.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure tosylate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 681128-40-5 | [2][5][6] |

| Molecular Formula | C₁₂H₁₄F₂O₃S | [2][6] |

| Molecular Weight | 276.30 g/mol | [2][6] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Purity | >95% (typical for commercial samples) | [6] |

Spectroscopic Data Interpretation

The following table summarizes the expected signals in the NMR and IR spectra, which serve as a fingerprint for the molecule. The assignments are based on established principles and data from analogous structures, such as butyl 4-methylbenzenesulfonate.[7]

| Technique | Signal | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Doublet | δ ≈ 7.80 ppm | 2H, Ar-H ortho to SO₂ |

| Doublet | δ ≈ 7.35 ppm | 2H, Ar-H meta to SO₂ | |

| Doublet | δ ≈ 4.10 ppm | 2H, -CH₂-OTs | |

| Multiplet | δ ≈ 2.50 - 2.80 ppm | 5H, cyclobutyl -CH₂- and -CH- | |

| Singlet | δ ≈ 2.45 ppm | 3H, Ar-CH₃ | |

| ¹³C NMR | Singlet | δ ≈ 145.0 ppm | Ar-C (quaternary, attached to SO₂) |

| Singlet | δ ≈ 132.5 ppm | Ar-C (quaternary, attached to CH₃) | |

| Singlet | δ ≈ 130.0 ppm | Ar-CH (meta to SO₂) | |

| Singlet | δ ≈ 128.0 ppm | Ar-CH (ortho to SO₂) | |

| Triplet (¹JCF) | δ ≈ 120.0 ppm | CF₂ (gem-difluoro carbon) | |

| Singlet | δ ≈ 75.0 ppm | -CH₂-OTs | |

| Triplet (²JCF) | δ ≈ 35.0 ppm | Cyclobutyl -CH₂- | |

| Singlet | δ ≈ 30.0 ppm | Cyclobutyl -CH- | |

| Singlet | δ ≈ 21.6 ppm | Ar-CH₃ | |

| ¹⁹F NMR | Singlet | δ ≈ -90 to -110 ppm | CF₂ |

| IR | Strong | 1360 cm⁻¹ & 1175 cm⁻¹ | Asymmetric & Symmetric S=O stretch |

| Strong | 1100 cm⁻¹ | C-O stretch |

Reactivity and Applications in Drug Development

The primary utility of this compound stems from its role as an electrophile in Sₙ2 reactions. The tosylate group is an exceptionally stable anion, making it an excellent leaving group that is readily displaced by a wide range of nucleophiles.[3]

Key Applications:

-

Carbon-Heteroatom Bond Formation: The reagent is widely used to alkylate amines, phenols, thiols, and other heteroatomic nucleophiles. This allows for the direct and efficient incorporation of the 3,3-difluorocyclobutylmethyl moiety, a valuable pharmacophore, into lead compounds.

-

Carbon-Carbon Bond Formation: Strong carbon-based nucleophiles, such as enolates, organocuprates, and Grignard reagents (under specific conditions), can displace the tosylate to form new C-C bonds, enabling the extension of carbon skeletons.

-

Radiopharmaceutical Synthesis: Tosylates are common precursors in positron emission tomography (PET) tracer synthesis. They can undergo rapid nucleophilic substitution with [¹⁸F]fluoride ions to produce ¹⁸F-labeled molecules for in vivo imaging, a critical tool in modern drug development and diagnostics.[8]

The strategic value is clear: a single, versatile building block provides access to a diverse library of fluorinated analogues of a parent compound. This enables researchers to systematically probe structure-activity relationships (SAR) and optimize drug properties such as potency, selectivity, and pharmacokinetics.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its synthesis is robust, its characterization is straightforward, and its reactivity is predictable and highly useful. By providing an efficient means to introduce the metabolically robust and conformationally constrained 3,3-difluorocyclobutyl group, this reagent empowers medicinal chemists to overcome common drug development hurdles and accelerate the discovery of novel therapeutics. Its continued application is expected to contribute significantly to the advancement of next-generation pharmaceuticals.

References

- (No specific publication found for direct citation, but the principles are well-established in medicinal chemistry liter

-

MySkinRecipes. This compound. [Link]

-

(Reference[9] details synthesis of related difluoro compounds, providing background context for synthetic strategies but is not directly cited for a specific claim in the text.)

-

Qian, C., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(11), 17622-17630. [Link]

-

(Reference[10] is for a related mesylate and was used for comparative understanding but not directly cited.)

- (No specific publication found for direct cit

-

Dobbs, A. P., et al. EXPERIMENTAL SUPPORTING INFORMATION: The Indium Trichloride-Promoted Aza-Prins Reaction. The Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Comagic, S., & Schirrmacher, R. (2004). Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols. Synthesis, 2004(06), 885-888. [Link]

-

(Reference[11] confirms the existence of the precursor alcohol but is not cited for a specific claim.)

- (No specific publication found for direct cit

- (No specific publication found for direct cit

-

Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-702. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. This compound [myskinrecipes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound [allbiopharm.com]

- 6. This compound - CAS:681128-40-5 - Abovchem [abovchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3,3-Difluorocyclobutyl)methyl ethanesulfonate | C7H12F2O3S | CID 177794041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (3,3-DIFLUOROCYCLOBUTYL)METHANOL | Chemrio [chemrio.com:9999]

A Technical Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (CAS No. 681128-40-5) has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity. The molecule uniquely combines the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) moiety with the desirable physicochemical properties of the gem-difluorocyclobutyl scaffold. We will explore the strategic rationale for its use, detailing how the introduction of this fluorinated motif can enhance metabolic stability, modulate lipophilicity, and impose valuable conformational constraints on bioactive molecules. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the design and synthesis of next-generation therapeutics.

Introduction: A Fusion of Reactivity and Stability

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1] The gem-difluoroalkyl group is particularly prized for its ability to act as a bioisostere and to block sites of metabolic oxidation, thereby increasing a drug candidate's in vivo half-life.[2] When this motif is part of a strained ring system like cyclobutane, it offers a three-dimensional scaffold that can enforce a specific conformation favorable for target binding.[3]

This compound capitalizes on these benefits by functionalizing the metabolically robust difluorocyclobutyl core with a tosylate group. The tosylate is an outstanding leaving group in nucleophilic substitution reactions, a consequence of the high stability of its corresponding anion, which is delocalized by resonance across the sulfonate group.[4][5] This inherent reactivity transforms the otherwise stable fluorinated fragment into a potent electrophilic building block, enabling its efficient conjugation to a wide array of nucleophiles and complex molecular frameworks.[6]

Physicochemical and Spectroscopic Properties

The effective use of any chemical reagent begins with a thorough understanding of its physical and spectral characteristics.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 681128-40-5 | [7][8][9] |

| Molecular Formula | C₁₂H₁₄F₂O₃S | [7][8][10] |

| Molecular Weight | 276.30 g/mol | [7][8][10] |

| Appearance | Typically a solid or oil | N/A |

| Storage | Sealed in a dry environment at 2-8°C | [7] |

Spectroscopic Profile (Predicted)

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following table outlines the expected signals.

| Technique | Expected Chemical Shifts (δ) and Multiplicities | Assignment |

| ¹H NMR | 7.80 (d), 7.35 (d) | Aromatic protons (AA'BB' system) of the tosyl group |

| 4.10 (d) | -O-CH₂ - protons adjacent to the cyclobutyl ring | |

| 2.70-2.50 (m) | Methine proton (-CH -) of the cyclobutyl ring | |

| 2.45 (s) | Methyl (-CH₃ ) protons of the tosyl group | |

| 2.40-2.20 (m) | Methylene (-CH₂ -) protons of the cyclobutyl ring | |

| ¹³C NMR | ~145, ~133, ~130, ~128 | Aromatic carbons of the tosyl group |

| ~120 (t, JCF ≈ 280 Hz) | C F₂ carbon of the cyclobutyl ring | |

| ~72 | -O-CH₂ - carbon | |

| ~35 (t, JCCF ≈ 20 Hz) | C H₂ carbons of the cyclobutyl ring | |

| ~30 | -C H- carbon of the cyclobutyl ring | |

| ~22 | Methyl (-CH₃ ) carbon of the tosyl group | |

| ¹⁹F NMR | Singlet | Two equivalent fluorine atoms (-CF₂ ) |

Synthesis and Purification

The most direct and common synthesis of this compound involves the tosylation of its corresponding alcohol, (3,3-Difluorocyclobutyl)methanol. This process converts the poorly reactive hydroxyl group into a highly reactive tosylate leaving group.

Synthesis Workflow

The overall transformation is a one-step esterification reaction.

Caption: General workflow for the synthesis of the target tosylate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound.

-

Preparation: To a solution of (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a round-bottomed flask under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq.). Cool the reaction mixture to 0°C in an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The causality for this is to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2-12 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, water, and finally a brine solution.[11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is defined by its reactivity as an electrophile in nucleophilic substitution reactions, overwhelmingly proceeding via an Sₙ2 mechanism for this primary substrate.

The Tosylate as a Superb Leaving Group

The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is a relatively weak acid, making the hydroxide anion (OH⁻) a strong base. Conversion to a tosylate transforms this poor leaving group into an excellent one. The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, making the tosylate anion an extremely weak base and therefore a stable species in solution. This stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[4][5]

The Sₙ2 Reaction Pathway

The primary carbon of the methylene bridge (-CH₂-OTs) is sterically unhindered and highly electrophilic, making it an ideal substrate for Sₙ2 reactions. A wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols, carbanions) can displace the tosylate group to form a new carbon-nucleophile bond.

Caption: Generalized Sₙ2 reaction mechanism with the tosylate.

Importantly, the gem-difluorocyclobutyl core is exceptionally stable under a wide range of acidic, basic, and nucleophilic conditions, ensuring it remains intact during subsequent synthetic transformations.[3]

Applications in Medicinal Chemistry

The primary application of this compound is as a specialized alkylating agent to introduce the (3,3-difluorocyclobutyl)methyl fragment into molecules of interest, particularly in drug development programs.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing C-H bonds at a metabolically vulnerable position with C-F bonds can prevent enzymatic oxidation by Cytochrome P450 enzymes, a major pathway for drug metabolism.[2]

-

Conformational Control: The rigid four-membered ring restricts the rotational freedom of the substituent, locking it into a defined spatial orientation. This can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can influence the pKa of nearby functional groups. The introduction of the C-F₂ group also increases lipophilicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

| GHS Pictogram(s) | Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data derived from supplier safety information)[8]

Handling Recommendations:

-

Always handle this reagent in a well-ventilated chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct and efficient route to incorporating the metabolically robust and conformationally constrained difluorocyclobutyl moiety. Its well-defined reactivity, centered on the excellent tosylate leaving group, makes it a reliable tool for medicinal chemists aiming to enhance the drug-like properties of their lead compounds. A comprehensive understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of innovative therapeutics.

References

-

Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link][5]

-

Proprep. (2024). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?[Link][12]

-

University of Calgary. (n.d.). Chapter 8: Tosylates. [Link]

-

Gouverneur, V., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link][3]

-

Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link][13]

-

ChemistryViews. (2024). Making Cyclobutenes from Cyclopropyl Carbenes. [Link][1]

-

Beier, P., et al. (2017). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Beilstein Journal of Organic Chemistry. [Link][2]

-

Schirrmacher, R., & Comagic, S. (2004). Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols. Synthesis. [Link][14][15]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link][11]

Sources

- 1. Making Cyclobutenes from Cyclopropyl Carbenes - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [myskinrecipes.com]

- 7. 681128-40-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:681128-40-5 - Abovchem [abovchem.com]

- 9. This compound [allbiopharm.com]

- 10. echemi.com [echemi.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. proprep.com [proprep.com]

- 13. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 14. download.uni-mainz.de [download.uni-mainz.de]

- 15. Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols [organic-chemistry.org]

Spectroscopic Characterization of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: A Technical Guide

Introduction

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate, a fluorinated organic compound, holds significant interest for researchers and professionals in drug development and materials science. Its unique structural features, combining a strained, fluorinated cyclobutane ring with a versatile tosylate leaving group, make it a valuable building block in synthetic organic chemistry. The gem-difluoro group can impart desirable properties such as increased metabolic stability and altered lipophilicity, while the tosylate moiety is an excellent leaving group for nucleophilic substitution reactions.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its effective utilization, enabling unambiguous identification, purity assessment, and the tracking of its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide, grounded in extensive data from analogous structures and established spectroscopic principles, offers a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Assignment Strategy

The logical first step in any spectroscopic analysis is to understand the molecule's structure and to devise a systematic numbering scheme for assigning signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals for the protons of the difluorocyclobutyl ring, the methylene bridge, and the tosyl group. The presence of fluorine atoms will introduce complex splitting patterns (H-F couplings).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Key Couplings |

| H-7, H-11 (Aromatic) | ~ 7.8 | Doublet (d) | Protons ortho to the sulfonyl group are deshielded. Coupled to H-8 and H-10 respectively (³JHH ≈ 8 Hz). |

| H-8, H-10 (Aromatic) | ~ 7.4 | Doublet (d) | Protons meta to the sulfonyl group. Coupled to H-7 and H-11 respectively (³JHH ≈ 8 Hz). |

| H-5 (CH₂) | ~ 4.2 | Doublet of triplets (dt) or complex multiplet | Methylene protons adjacent to the electron-withdrawing tosylate oxygen. Coupled to the methine proton H-1 (³JHH) and potentially showing through-space coupling to the fluorine atoms. |

| H-2, H-4 (CH₂) | ~ 2.8 - 2.4 | Multiplet (m) | Protons on the cyclobutane ring adjacent to the difluorinated carbon. They will exhibit complex splitting due to geminal (²JHH) and vicinal (³JHH) couplings to each other and to H-1, as well as couplings to the fluorine atoms (³JHF and ⁴JHF). |

| H-1 (CH) | ~ 2.6 - 2.2 | Multiplet (m) | Methine proton of the cyclobutane ring, coupled to the adjacent methylene protons (H-2, H-4) and the methylene bridge protons (H-5). |

| H-12 (CH₃) | ~ 2.5 | Singlet (s) | Methyl protons of the tosyl group. |

Expertise & Experience: The prediction of complex multiplets for the cyclobutyl protons is based on the rigid, puckered nature of the cyclobutane ring, which leads to diastereotopic protons with different chemical shifts and coupling constants. The presence of two fluorine atoms on the adjacent carbon will further complicate these signals due to H-F couplings over multiple bonds.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (O, F, S) and the overall molecular geometry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C-9 (Aromatic) | ~ 145 | Singlet (s) | Quaternary aromatic carbon attached to the methyl group. |

| C-6 (Aromatic) | ~ 133 | Singlet (s) | Quaternary aromatic carbon attached to the sulfur atom. |

| C-8, C-10 (Aromatic) | ~ 130 | Singlet (s) | Aromatic CH carbons. |

| C-7, C-11 (Aromatic) | ~ 128 | Singlet (s) | Aromatic CH carbons. |

| C-3 (CF₂) | ~ 118 | Triplet (t) | The gem-difluoro substituted carbon, showing a large one-bond C-F coupling (¹JCF). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1]. |

| C-5 (CH₂) | ~ 70 | Singlet (s) or Triplet (t) | Methylene carbon attached to the tosylate oxygen. May show a small through-space coupling to the fluorine atoms (⁴JCF). |

| C-2, C-4 (CH₂) | ~ 38 | Triplet (t) | Cyclobutane methylene carbons adjacent to the CF₂ group, showing a two-bond C-F coupling (²JCF). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1]. |

| C-1 (CH) | ~ 26 | Triplet (t) | Cyclobutane methine carbon, showing a three-bond C-F coupling (³JCF). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1]. |

| C-12 (CH₃) | ~ 22 | Singlet (s) | Methyl carbon of the tosyl group. |

Trustworthiness: The predicted chemical shifts and C-F coupling patterns for the difluorocyclobutyl moiety are directly informed by the published data for 3,3-difluorocyclobutanecarboxylic acid, a very close structural analog[1]. This provides a high degree of confidence in these assignments.

¹⁹F NMR Spectroscopy: A Key Diagnostic Tool

The ¹⁹F NMR spectrum is expected to be relatively simple, likely showing a single signal for the two equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| F (on C-3) | ~ -85 to -100 | Multiplet (m) | The chemical shift is typical for gem-difluoroalkanes. The signal will be a multiplet due to coupling with the adjacent cyclobutane protons (H-2 and H-4). Based on data for 3,3-difluorocyclobutanecarboxylic acid[1][2]. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| 3000 - 2850 | C-H stretch | Aliphatic C-H | Indicates the presence of the cyclobutane and methylene groups. |

| 1600, 1475 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| 1370 - 1340 | Asymmetric S=O stretch | Sulfonate Ester | A strong and characteristic absorption for the sulfonyl group[3][4]. |

| 1190 - 1160 | Symmetric S=O stretch | Sulfonate Ester | Another strong and characteristic absorption for the sulfonyl group[3][4]. |

| 1100 - 1000 | C-O stretch | Ester | Indicates the C-O bond of the tosylate ester. |

| 1200 - 1000 | C-F stretch | Alkyl Fluoride | Strong absorptions confirming the presence of the C-F bonds. |

Authoritative Grounding: The predicted IR absorption frequencies for the sulfonate group are well-established in the literature and serve as a reliable diagnostic for this functional group[3][4][5].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

-

Expected Molecular Ion (M⁺): For the molecular formula C₁₂H₁₄F₂O₃S, the expected monoisotopic mass is approximately 276.06 g/mol . Depending on the ionization technique (e.g., ESI, CI), protonated ([M+H]⁺) or other adducts may be observed.

-

Key Fragmentation Pathways:

-

Loss of the Tosyl Group: A common fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the formation of a carbocation of the (3,3-difluorocyclobutyl)methyl moiety and the tosylate anion.

-

Formation of the Tropylium Ion: The tosyl group itself can fragment. A characteristic peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a strong indicator of a benzyl or tolyl group.

-

Loss of SO₂: Fragmentation of the tosyl group can also involve the loss of sulfur dioxide (SO₂), leading to a fragment corresponding to the p-methylphenolate anion[6].

-

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition Workflow

Caption: A generalized workflow for acquiring and processing NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the chemical shift scale to the internal standard (TMS at 0 ppm).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.

-

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By leveraging established spectroscopic principles and data from closely related analogs, researchers, scientists, and drug development professionals can confidently approach the characterization of this important synthetic building block. The detailed protocols and expected data presented herein serve as a valuable resource for ensuring the identity and purity of this compound in its various applications.

References

- Mass spectral fragmentations of sulfonates - Supporting Information. (n.d.).

- 3,3-Difluorocyclobutanecarboxylic acid synthesis. (n.d.). ChemicalBook.

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

Sources

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate mechanism of action

An In-depth Technical Guide on the Mechanism of Action of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized for the introduction of the 3,3-difluorocyclobutyl moiety into bioactive molecules. Its "mechanism of action" is rooted in its chemical reactivity as a potent electrophile in nucleophilic substitution reactions. This guide provides an in-depth analysis of its reactivity, the factors governing its mechanism, and its practical application in pharmaceutical synthesis, with a focus on the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: A Key Building Block in Drug Discovery

This compound is a crystalline solid with the chemical formula C12H14F2O3S. Its structure features a 3,3-difluorocyclobutane ring connected to a methyl group that is, in turn, functionalized with a 4-methylbenzenesulfonate (tosylate) group. The significance of this compound lies in the strategic combination of two key features:

-

The 3,3-Difluorocyclobutyl Moiety: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutyl group, in particular, offers a unique conformational constraint and a means to introduce a gem-difluoro group, which can act as a bioisostere for a carbonyl group.

-

The Tosylate Leaving Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. Its stability as an anion is due to the delocalization of the negative charge across the sulfonate group and the benzene ring. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary utility of this compound is therefore as a precursor for the synthesis of more complex molecules, where the tosylate group is displaced by a nucleophile to form a new carbon-nucleophile bond.

Core Mechanism of Action: Nucleophilic Substitution

The mechanism of action of this compound in a synthetic context is predominantly a bimolecular nucleophilic substitution (S_N_2) reaction . Several factors contribute to this mechanistic pathway:

-

Primary Substrate: The tosylate group is attached to a primary carbon atom. Primary substrates strongly favor the S_N_2 mechanism over the S_N_1 mechanism because of the relative instability of the corresponding primary carbocation and the minimal steric hindrance around the reaction center.

-

Excellent Leaving Group: As mentioned, the tosylate anion is very stable, which facilitates the cleavage of the carbon-oxygen bond. This is a critical requirement for both S_N_1 and S_N_2 reactions, but in this case, it enables the S_N_2 pathway to proceed efficiently.

-

Influence of the Difluorocyclobutyl Group:

-

Steric Effects: The cyclobutyl ring introduces some steric bulk near the reaction center, which could potentially slow down the rate of S_N_2 reaction compared to a less hindered acyclic analogue. However, as a primary tosylate, the reaction site is still sufficiently accessible for most nucleophiles.

-

Electronic Effects: The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-O bond of the tosylate, increasing the electrophilicity of the primary carbon and making it more susceptible to nucleophilic attack.

-

The S_N_2 Reaction Pathway

The S_N_2 reaction of this compound proceeds via a single, concerted step. A nucleophile (Nu:⁻) attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the tosylate group breaks.

The Emergence of a Key Fluorinated Building Block: A Technical Guide to (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated motifs, the gem-difluorocycloalkyl group has garnered significant attention. This in-depth technical guide delves into the discovery, synthesis, and application of a pivotal building block, (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate , a versatile reagent that facilitates the introduction of the 3,3-difluorocyclobutyl moiety into complex molecules.

The Rationale for Fluorinated Cycloalkanes in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, offers a rigid and three-dimensional structural element that can be exploited to probe and define the topology of biological targets. When geminally difluorinated, the cyclobutane scaffold imparts several advantageous properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of two fluorine atoms can alter the acidity or basicity of nearby functional groups and modulate the overall lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Constraint: The rigid cyclobutane core restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its target protein.

The 3,3-difluoro substitution pattern, in particular, offers a unique electronic and steric environment compared to its 2,2-difluoro isomer, providing medicinal chemists with a valuable tool for fine-tuning molecular properties.

The Genesis of this compound: A Tale of Synthesis and Activation

The "discovery" of this compound is intrinsically linked to the development of synthetic routes to its precursor, (3,3-difluorocyclobutyl)methanol, and the subsequent activation of the hydroxyl group for nucleophilic substitution. While a singular "discovery" paper for this specific tosylate is not readily identifiable in the primary literature, its emergence is a logical progression in the field of fluorinated building block synthesis. The development of such reagents is often driven by the need for specific structural motifs in proprietary drug discovery programs, with their synthesis first appearing in the patent literature or becoming commercially available through specialized chemical suppliers.

The core of its discovery lies in a two-stage synthetic strategy: the construction of the 3,3-difluorocyclobutane core and the subsequent functionalization to the desired tosylate.

Part 1: Synthesis of the Precursor - (3,3-difluorocyclobutyl)methanol

The synthesis of the key precursor, (3,3-difluorocyclobutyl)methanol, is a critical first step. A representative synthetic approach is outlined below, drawing upon established methodologies for the construction of gem-difluorocyclobutanes.

Caption: Synthetic pathway to (3,3-difluorocyclobutyl)methanol.

Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)methanol

-

Esterification of 3-Oxocyclobutanecarboxylic Acid:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in methanol (5-10 vol.), slowly add thionyl chloride (1.2 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure. The crude methyl 3-oxocyclobutanecarboxylate can be purified by distillation or used directly in the next step.

-

-

Deoxofluorination:

-

In a fume hood, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (10 vol.).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®) (2.2 eq.) to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude methyl 3,3-difluorocyclobutanecarboxylate is purified by column chromatography on silica gel.

-

-

Reduction to (3,3-Difluorocyclobutyl)methanol:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 vol.) at 0 °C, add a solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq.) in THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (3,3-difluorocyclobutyl)methanol, which can be purified by distillation or column chromatography.

-

Part 2: Activation via Tosylation - The Final Step

The conversion of the primary alcohol to a tosylate is a crucial activation step, transforming the poorly leaving hydroxyl group into an excellent leaving group (tosylate). This allows for subsequent nucleophilic substitution reactions to introduce the 3,3-difluorocyclobutyl)methyl moiety into a target molecule.

Caption: Synthesis of the target tosylate from the precursor alcohol.

Experimental Protocol: Synthesis of this compound

-

Tosylation Reaction:

-

Dissolve (3,3-difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) (10 vol.) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization and Data Presentation

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

| Compound Property | Value |

| Molecular Formula | C₁₂H₁₄F₂O₃S |

| Molecular Weight | 276.30 g/mol |

| CAS Number | 681128-40-5 |

| Appearance | White to off-white solid |

Representative Spectroscopic Data:

While a definitive, publicly available, and citable spectrum for this specific compound is not readily found in peer-reviewed journals, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | d | 2H | Ar-H (meta to SO₂) |

| ~4.10 | d | 2H | -CH ₂-OTs |

| ~2.70 | m | 1H | -CH -CH₂OTs |

| ~2.45 | s | 3H | Ar-CH ₃ |

| ~2.30 - 2.10 | m | 4H | -CH ₂-CF₂-CH ₂- |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Ar-C (ipso to SO₂) |

| ~132.5 | Ar-C (ipso to CH₃) |

| ~130.0 | Ar-C H (meta to SO₂) |

| ~128.0 | Ar-C H (ortho to SO₂) |

| ~120.0 (t) | -C F₂- |

| ~72.0 | -C H₂-OTs |

| ~35.0 (t) | -C H₂-CF₂- |

| ~30.0 | -C H-CH₂OTs |

| ~21.6 | Ar-C H₃ |

(Note: The chemical shifts are approximate and the multiplicities in the ¹³C NMR for carbons near the fluorine atoms will appear as triplets (t) due to C-F coupling.)

Applications in Drug Discovery and Beyond

This compound serves as a valuable electrophile for the introduction of the (3,3-difluorocyclobutyl)methyl group via nucleophilic substitution reactions. This allows for the facile incorporation of this fluorinated motif into a wide range of molecular scaffolds.

Caption: General scheme for the application of the title compound.

This building block is of particular interest to researchers in:

-

Pharmaceutical and Agrochemical Industries: For the synthesis of novel bioactive compounds with improved ADME properties.

-

Materials Science: For the creation of advanced polymers and materials with enhanced thermal and chemical stability.

Conclusion

The discovery and development of this compound is a testament to the enabling power of synthetic chemistry in advancing drug discovery. While its initial synthesis may not be documented in a landmark publication, its commercial availability and logical synthetic pathway from well-established precursors highlight its importance as a practical and valuable tool. This guide provides a comprehensive overview of its synthesis, characterization, and application, underscoring the critical role that such fluorinated building blocks play in the design of next-generation therapeutics and advanced materials.

References

The Pivotal Role of the Tosylate Group in the Synthetic Utility of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate is a key building block in modern medicinal chemistry, primarily owing to the strategic incorporation of a tosylate group. This guide elucidates the critical function of the tosylate moiety, transforming a chemically passive alcohol into a highly reactive electrophile. We will delve into the synthesis of this compound, explore the mechanistic underpinnings of the tosylate's role as an exceptional leaving group, and detail its subsequent reactivity in nucleophilic substitution reactions. This document serves as a comprehensive resource for chemists seeking to leverage the unique properties of this versatile reagent in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Advantage of the Tosylate Leaving Group

In the intricate landscape of multi-step organic synthesis, the ability to predictably and efficiently form new chemical bonds is paramount. A significant challenge often encountered is the conversion of alcohols, which are generally poor leaving groups due to the basicity of the hydroxide ion, into more reactive species. The p-toluenesulfonyl group, or tosylate group, provides an elegant and highly effective solution to this problem.

The transformation of an alcohol into a tosylate ester dramatically enhances its reactivity towards nucleophiles. The efficacy of the tosylate group as a leaving group stems from the high stability of the resulting p-toluenesulfonate anion. This stability is a direct consequence of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, as well as the electron-withdrawing nature of the aromatic ring.[1] This inherent stability makes the tosylate anion a very weak base and, therefore, an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1]

This compound leverages this principle, combining the desirable physicochemical properties of the gem-difluorocyclobutane motif with the synthetic versatility afforded by the tosylate group. The gem-difluoro substitution in the cyclobutane ring is of particular interest in drug discovery, as it can enhance metabolic stability, modulate lipophilicity, and influence the conformation of the molecule, thereby improving its pharmacological profile.[2][3] This guide will dissect the crucial role the tosylate group plays in unlocking the synthetic potential of this valuable building block.

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the corresponding alcohol, (3,3-Difluorocyclobutyl)methanol.

Synthesis of the Precursor: (3,3-Difluorocyclobutyl)methanol

While various synthetic routes to difluorocyclobutane derivatives exist, a common strategy involves the fluorination of a corresponding oxo- or hydroxy-functionalized cyclobutane precursor. For instance, fluorination of 3-oxocyclobutanecarboxylic acid derivatives using fluorinating agents can yield the desired difluorocyclobutane core.[4] Subsequent reduction of a carboxylic acid or ester functionality would then provide the primary alcohol, (3,3-Difluorocyclobutyl)methanol.

The Tosylation Reaction: Activating the Hydroxyl Group

The conversion of (3,3-Difluorocyclobutyl)methanol to its tosylate is a standard procedure in organic synthesis. The reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or a tertiary amine like triethylamine.[5][6]

Experimental Protocol: General Procedure for the Tosylation of a Primary Alcohol

-

Setup: A clean, dry round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The primary alcohol, (3,3-Difluorocyclobutyl)methanol (1.0 eq.), is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Base Addition: A base, such as pyridine (used as both solvent and base) or triethylamine (1.1-1.5 eq.), is added to the solution.

-

Tosylation: p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with dilute acid (if a tertiary amine was used), water, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from hydrolyzing the highly reactive p-toluenesulfonyl chloride.

-

Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

-

Cooling to 0 °C: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.

-

Base: The base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Pyridine is often used as it can also act as a nucleophilic catalyst.

-

Stoichiometry: A slight excess of the tosylating agent and base is often used to ensure complete conversion of the starting alcohol.

Diagram: Tosylation of (3,3-Difluorocyclobutyl)methanol

Caption: Synthesis of the target compound via tosylation.

The Role of the Tosylate Group in Nucleophilic Substitution Reactions

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack, a reactivity endowed by the tosylate group. The carbon atom attached to the oxygen of the tosylate group becomes highly electrophilic and is an excellent site for Sₙ2 reactions.

The Sₙ2 Mechanism

The reaction of this compound with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous departure of the tosylate leaving group. This results in an inversion of stereochemistry at the reaction center, although in this specific achiral molecule, this is not a stereochemical consideration.

Diagram: Sₙ2 Reaction of this compound

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Synthesis of (3,3-Difluorocyclobutyl)methanol: Strategies and Protocols

Introduction: The Strategic Importance of the 3,3-Difluorocyclobutyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1] Selective fluorination often leads to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity to target proteins.[1][2]

Among the various fluorinated motifs, sp³-rich scaffolds have gained prominence for their ability to provide three-dimensional diversity, moving away from the flat, aromatic structures that have historically dominated drug discovery. The 3,3-difluorocyclobutane unit is an exemplary building block in this context.[3][4] It serves as a conformationally restricted bioisostere for other cyclic systems or gem-dimethyl groups, offering a unique vector for substituent placement while improving properties like aqueous solubility and metabolic stability. The target of this guide, (3,3-Difluorocyclobutyl)methanol, is a versatile and highly valuable precursor that provides a direct handle for introducing this desirable scaffold into more complex molecules through its primary alcohol functionality.[4][5] This guide provides an in-depth analysis of the most effective and scientifically sound strategies for its synthesis.

Overview of Synthetic Strategies

The synthesis of (3,3-Difluorocyclobutyl)methanol can be approached from several key precursors. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired overall efficiency. The two most prevalent and logical retrosynthetic disconnections originate from either a pre-fluorinated carboxylic acid/ester or a cyclobutanone derivative.

A convergent approach, where the difluorocyclobutane core is prepared and then functionalized, is generally preferred for its efficiency and modularity. This contrasts with a linear sequence where the hydroxymethyl group is present before the challenging fluorination step.

Caption: Primary retrosynthetic pathways for (3,3-Difluorocyclobutyl)methanol.

Synthetic Route I: Reduction from Carboxylic Acid Derivatives (The Direct Approach)

This route represents the most direct and reliable method for preparing (3,3-Difluorocyclobutyl)methanol. It relies on the synthesis of a stable, often crystalline, carboxylic acid or ester intermediate, which is then reduced in a high-yielding final step.

Rationale and Mechanistic Insight

The core of this strategy is the robust and well-understood reduction of a carboxylic acid or its ester to a primary alcohol. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are exceptionally effective for this transformation. The mechanism involves the initial deprotonation of the carboxylic acid (if used) followed by coordination of the aluminum to the carbonyl oxygen, increasing its electrophilicity. Successive hydride transfers lead to a stable aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to liberate the final alcohol. The stability of the C-F bonds under these conditions makes this a clean and chemoselective reaction.

Step 1: Synthesis of the Carboxylic Acid Precursor

A practical and scalable synthesis of the key intermediate, 3,3-difluorocyclobutanecarboxylic acid, starts from a corresponding 3-oxocyclobutanecarboxylate.[6][7] The process involves two key transformations: deoxofluorination and ester hydrolysis.

-

Deoxofluorination: The ketone is converted to the gem-difluoro group using a specialized fluorinating agent. While several reagents exist, (diethylamino)sulfur trifluoride (DAST) and its more stable analogues like Morph-DAST are commonly employed.[3] These reagents convert the carbonyl into a difluoromethylene group under relatively mild conditions.

-

Hydrolysis: The resulting ethyl or diisopropyl 3,3-difluorocyclobutanecarboxylate is then saponified using a strong base like sodium hydroxide in a mixed solvent system (e.g., methanol/water) to yield the target carboxylic acid upon acidic workup.[8]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (3,3-Difluorocyclobutyl)methanol [myskinrecipes.com]

- 6. Sci-Hub. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid / Synthetic Communications, 2005 [sci-hub.box]

- 7. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of Tosylation in Fluorinated Scaffold Synthesis

An In-depth Technical Guide: Protocol for the Tosylation of (3,3-Difluorocyclobutyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the transformation of an alcohol into a sulfonate ester is a cornerstone reaction. The hydroxyl group is inherently a poor leaving group, but its conversion to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group, susceptible to displacement by a wide array of nucleophiles.[1][2][3] This process, known as tosylation, proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond of the original alcohol is not broken during the reaction.[1][4]

The (3,3-difluorocyclobutyl)methanol motif is of significant interest in medicinal chemistry. The gem-difluoro group can enhance metabolic stability, modulate pKa, and influence conformation, making it a valuable component in the design of novel therapeutics. The successful tosylation of this alcohol provides a versatile intermediate, (3,3-Difluorocyclobutyl)methyl tosylate, which serves as a gateway for introducing this fluorinated scaffold into more complex molecular architectures via nucleophilic substitution reactions. This guide provides a detailed protocol, mechanistic insights, and practical considerations for this critical transformation.

Core Principles: The Reaction Mechanism

The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).

The mechanism unfolds as follows:

-

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the highly electrophilic sulfur atom of tosyl chloride.[1]

-

Intermediate Formation: This attack leads to the displacement of the chloride ion and the formation of a protonated tosylate ester (an oxonium ion intermediate).

-

Deprotonation: The base (e.g., pyridine) abstracts the proton from the oxonium ion, neutralizing the positive charge and yielding the final tosylate ester product along with the pyridinium hydrochloride salt.[1]

The use of a base is critical for scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting alcohol or the product.

Caption: Reaction mechanism of alcohol tosylation with TsCl.

Detailed Experimental Protocol

This protocol provides a robust method for the tosylation of the primary alcohol, (3,3-Difluorocyclobutyl)methanol. All operations should be performed in a well-ventilated fume hood using anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon).[5]

Materials and Reagents

-

(3,3-Difluorocyclobutyl)methanol (1.0 eq.)

-

Anhydrous Triethylamine (TEA) or Pyridine (1.5–2.0 eq.)[1]

-

4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 eq.) - Optional, for enhancing reaction rate.[1][5]

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1.0 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Quantitative Data Summary

| Component | Molar Eq. | Typical Amount (for 10 mmol scale) | Purpose |

| (3,3-Difluorocyclobutyl)methanol | 1.0 | 1.22 g (10 mmol) | Substrate |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 2.29 g (12 mmol) | Tosylating Agent |

| Triethylamine (TEA) | 1.5 | 2.1 mL (15 mmol) | Base/HCl Scavenger |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122 mg (1 mmol) | Catalyst (Optional) |

| Anhydrous Dichloromethane (DCM) | ~10 vol | 100 mL | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve (3,3-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).[1][5] Establish an inert atmosphere by flushing the flask with nitrogen or argon.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.[3][5][6]

-

Addition of Base and Catalyst: To the stirred solution, add triethylamine (1.5 eq.) via syringe.[6] If using, add 4-dimethylaminopyridine (DMAP) (0.1 eq.) at this stage.[3][5]

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.[6]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours.[1][3][6]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).[6] The product spot should be less polar than the starting alcohol.

-

Work-up:

-

Upon completion, dilute the reaction mixture with deionized water.[6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).[6]

-

Combine all organic layers. Wash sequentially with 1.0 M HCl, saturated NaHCO₃ solution, and finally with brine.[1][6] This removes excess base, unreacted TsCl (as sulfonic acid), and residual salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude (3,3-Difluorocyclobutyl)methyl tosylate.[6]

Caption: General experimental workflow for alcohol tosylation.

Purification and Characterization

Purification

The crude product is typically purified by silica gel column chromatography to remove unreacted starting materials and byproducts.[1]

-